molecular formula C11H16N4O3 B241164 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B241164
M. Wt: 252.27 g/mol
InChI Key: XSRPKWYVRJKIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant importance in scientific research due to its unique properties. It is a heterocyclic compound that has a spirocyclic structure and belongs to the class of triazinones. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one.

Mechanism of Action

The mechanism of action of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. In addition, it has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its unique structure, which allows it to interact with enzymes in a specific manner. In addition, this compound has been shown to have a relatively low toxicity, making it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one. One potential direction is the development of new synthesis methods that can increase the yield of this compound. Another potential direction is the study of the mechanism of action of this compound in greater detail, which could lead to the development of new drugs that target specific enzymes. In addition, the study of the neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one has been reported using various methods. One of the most common methods is the reaction between 4,5-diamino-1,2,3-triazole and 1,4-dioxaspiro[4.5]decane-8-one. This reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this reaction is reported to be around 50%. Other methods of synthesis include the reaction between 4,5-diamino-1,2,3-triazole and 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, and the reaction between 4,5-diamino-1,2,3-triazole and 1,4-dioxaspiro[4.5]decane-8-aldehyde.

Scientific Research Applications

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied extensively for its potential applications in scientific research. It has been reported to have antifungal, antibacterial, and anticancer properties. This compound has also been studied for its potential use as an enzyme inhibitor. In addition, it has been reported to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H16N4O3/c1-8-9(12-10(16)14-13-8)15-4-2-11(3-5-15)17-6-7-18-11/h2-7H2,1H3,(H,12,14,16)

InChI Key

XSRPKWYVRJKIKB-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1N2CCC3(CC2)OCCO3

Canonical SMILES

CC1=NNC(=O)N=C1N2CCC3(CC2)OCCO3

Origin of Product

United States

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